tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate
Overview
Description
tert-Butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate: is a chemical compound that features a tert-butyl ester group, a bromomethyl group, and a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate typically involves the bromination of a benzimidazole derivative followed by esterification. One common method includes the use of N-bromosuccinimide (NBS) for the bromination step, which is carried out under mild conditions to avoid over-bromination . The esterification can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate is highly reactive and can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The benzimidazole core can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Major Products:
Scientific Research Applications
Chemistry:
Biology and Medicine:
Drug Development: The benzimidazole core is a common motif in many biologically active compounds, including antiviral, antifungal, and anticancer agents.
Industry:
Mechanism of Action
The mechanism of action for tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate largely depends on its application. In drug development, the benzimidazole core can interact with various biological targets, including enzymes and receptors. The bromomethyl group can act as an alkylating agent, modifying biological molecules and affecting their function .
Comparison with Similar Compounds
tert-Butyl 4-bromo-1H-imidazole-1-carboxylate: Similar in structure but with a different substitution pattern on the imidazole ring.
tert-Butyl benzo[d]imidazole-1-carboxylate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness:
Properties
IUPAC Name |
tert-butyl 2-(bromomethyl)benzimidazole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-10-7-5-4-6-9(10)15-11(16)8-14/h4-7H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHSPDNLUDVJEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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